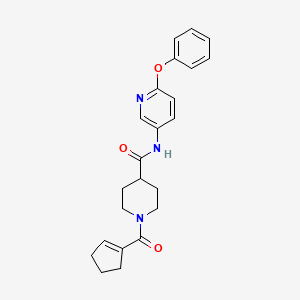
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine-based GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
作用机制
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders. In addition, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a low potential for toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is the development of more water-soluble analogs of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, which would make it easier to administer in experimental settings. Another direction is the investigation of the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide on GABA levels and inhibitory neurotransmission in the brain. Additionally, the potential therapeutic applications of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.
合成方法
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized by reacting 1-cyclopenten-1-carbonyl chloride with 6-phenoxy-3-pyridinylamine in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in its pure form.
科学研究应用
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In addiction studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of cocaine and alcohol addiction. In anxiety and depression studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
属性
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(17-12-14-26(15-13-17)23(28)18-6-4-5-7-18)25-19-10-11-21(24-16-19)29-20-8-2-1-3-9-20/h1-3,6,8-11,16-17H,4-5,7,12-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOBTBMFLFTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
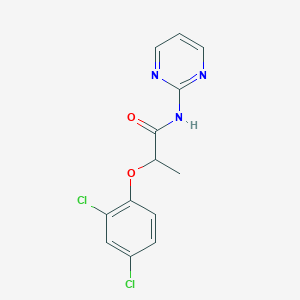

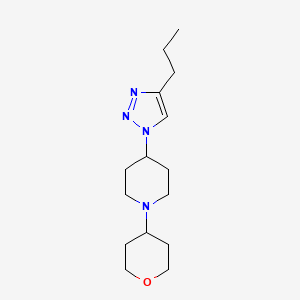
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)
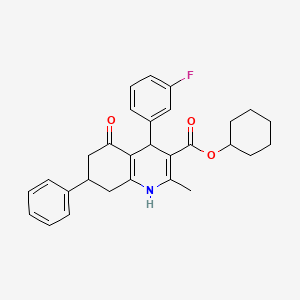
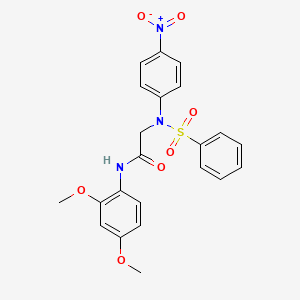
![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)